Due to the presence of a reactive bromine and fluorine group, 4-Bromo-3-fluorotoluene could serve as a building block for synthesizing more complex molecules. The bromine group can be readily substituted with other functional groups through various chemical reactions, while the fluorine can introduce unique electronic properties to the final molecule. For instance, a research article describes the synthesis of fluorinated piperazinones using 4-chloro-3-fluorotoluene (a similar compound) as a starting material. These piperazinones exhibited promising inhibitory activity against enzymes involved in cellular signaling [].
The introduction of fluorine atoms into drug molecules can sometimes enhance their effectiveness or improve their pharmacokinetic properties (how the body absorbs, distributes, metabolizes, and excretes the drug). 4-Bromo-3-fluorotoluene could be a starting point for the development of novel therapeutic agents. Researchers have explored the synthesis and biological activity of fluorinated analogues of flurbiprofen, an anti-inflammatory drug, and 4-bromo-3-fluorotoluene could potentially be used in similar investigations [].
4-Bromo-3-fluorotoluene is an aromatic compound with the molecular formula C₇H₆BrF and a molecular weight of 189.02 g/mol. It is characterized by the presence of both bromine and fluorine substituents on a toluene ring, specifically at the 4 and 3 positions, respectively. This compound appears as a clear light yellow liquid with a specific gravity of 1.494 and a flash point of 35°C (95°F) . Its unique structure contributes to its reactivity and potential applications in various chemical processes.
There is no current research available on the specific mechanism of action of 4-bromo-3-fluorotoluene in any biological system.
4-Bromo-3-fluorotoluene can be synthesized through several methods:
4-Bromo-3-fluorotoluene has several applications in:
Interaction studies involving 4-bromo-3-fluorotoluene are essential for understanding its behavior in biological systems and its reactivity in synthetic pathways. Investigating how this compound interacts with various nucleophiles or electrophiles can provide insights into its potential applications in drug design or materials science.
Several compounds share structural similarities with 4-bromo-3-fluorotoluene. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
4-Chloro-3-fluorotoluene | C₇H₆ClF | Contains chlorine instead of bromine; different reactivity profile. |
4-Bromo-2-fluorotoluene | C₇H₆BrF | Fluorine is at position 2; alters electronic properties significantly. |
3-Bromo-4-fluorotoluene | C₇H₆BrF | Substituents are located at different positions; affects sterics and electronics. |
These compounds exhibit varying reactivity patterns due to differences in their halogen substituents and positions on the aromatic ring, which can significantly influence their chemical behavior and potential applications.
The synthesis of 4-Bromo-3-fluorotoluene presents significant challenges related to regioselectivity, as bromination of fluorotoluene can produce multiple isomers. Researchers have developed various methodologies to maximize the yield of the desired isomer while minimizing side products, making this an instructive case study in halogenation chemistry.
Bromination of fluorotoluene derivatives typically results in mixtures of isomers, requiring careful control of reaction conditions to favor the desired product. Traditional methods using bromination of 4-fluorotoluene with iron catalysts in carbon tetrachloride or with aluminum tribromide resulted in poor selectivity, with the 3-bromo-4-fluorotoluene isomer representing only about 20% of the product mixture.
Early bromination studies showed that when using carbon tetrachloride as a solvent with iron catalysis, the product distribution strongly favored the undesired 2-bromo-4-fluorotoluene (66%) over the target 3-bromo-4-fluorotoluene (24%), with approximately 9% of dibromo derivatives formed as side products. Similarly, when using aluminum tribromide without solvent at low temperatures, the selectivity for 3-bromo-4-fluorotoluene was even worse, yielding only about 8% of the desired isomer.
Table 1: Comparison of Bromination Methods and Product Distributions
Method | Reaction Conditions | 3-Bromo-4-fluorotoluene | 2-Bromo-4-fluorotoluene | Dibrominated Products |
---|---|---|---|---|
Fe/CCl₄ | Room temp., 24h | 24% | 66% | 9% |
AlBr₃ | -15°C to +10°C | 8% | 88% | 4% |
Fe/I₂/AcOH | 20-35°C, 3-8h | 60-70% | 30-40% | ≤2% |
Continuous flow photo-bromination | 20°C, LED (405nm) | Varies based on conditions | Varies based on conditions | Minimized |
The breakthrough in regioselective synthesis came with the development of methods using glacial acetic acid as a solvent, combined with catalytic amounts of iron and iodine. This approach significantly improved the regioselectivity, yielding 60-70% of the desired 3-bromo-4-fluorotoluene isomer.
The nuclear magnetic resonance data for 4-bromo-3-fluorotoluene has been reported as: ¹H NMR (600MHz, DMSO): δ 7.53 (t, 1H), 7.16 (d, 1H), 6.97 (d, 1H), 2.31 (s, 3H), providing a reliable method for analytical confirmation of the product.
The selective formation of 4-bromo-3-fluorotoluene has been significantly improved through the development of iron-based catalytic systems in glacial acetic acid. This approach represents an environmentally friendlier alternative to traditional bromination methods using toxic solvents or harsh reaction conditions.
The optimal catalytic system consists of 0.01 to 10% by weight of iron powder or iron salts and 0.01 to 10% by weight of iodine, relative to the weight of 4-fluorotoluene employed. More specifically, research has shown that the most advantageous ratios are 0.05 to 0.15% by weight of iron powder or iron salts and 0.05 to 0.15% by weight of iodine.
The role of iron in this catalytic system appears to be multifaceted. As a Lewis acid, it activates the bromine molecule, facilitating the bromination reaction. Additionally, the iron catalyst helps direct the regioselectivity of the reaction by interacting with the fluorine atom already present on the aromatic ring, influencing the electronic distribution and thus the position of the incoming bromine atom.
The reaction generally proceeds via the following steps:
The addition of iodine as a co-catalyst significantly enhances the reactivity and selectivity of the system. The iodine is believed to promote the formation of more reactive iron-halogen species and may also participate in radical-based reaction pathways that favor the desired regioselectivity.
The choice of solvent plays a crucial role in determining both the regioselectivity and reaction kinetics of the bromination process. Extensive research has demonstrated that glacial acetic acid provides superior results compared to other common solvents.
Table 2: Solvent Effects on Bromination of 4-fluorotoluene
Solvent | Temperature Range | Reaction Time | Conversion | 3-Bromo-4-fluorotoluene Selectivity |
---|---|---|---|---|
Carbon tetrachloride | Room temperature | 24 hours | ~75% | 24% |
No solvent (AlBr₃) | -15°C to +10°C | ~2 hours | Low | 8% |
Glacial acetic acid (70-75%) | 20-35°C | 3-8 hours | 40-100% | 60-70% |
Acetonitrile (photochemical) | 20-30°C | 15 min - 6 hours | High | Varies with conditions |
When using glacial acetic acid as the solvent (30-90% strength, preferably 70-75% strength), the increased yield of the desired isomer is attributed to several factors:
The molar ratio of 4-fluorotoluene to bromine significantly affects the outcome of the reaction. Optimal results are achieved with a ratio between 1:0.8 and 1:1.5, with the most advantageous being 1:1 to 1:1.1. This precise stoichiometry helps minimize the formation of dibrominated side products.
The reaction temperature also plays a critical role, with the optimal range being 20-35°C. Higher temperatures can lead to increased formation of side products, while lower temperatures result in slower reaction rates without improving selectivity.
Interestingly, the manner of addition of the brominating agent also affects the isomer distribution. Rapid addition of the bromine solution to the reaction mixture has been found to minimize the formation of dibrominated products to less than 2%. This suggests that maintaining a low concentration of bromine in the reaction medium favors monobromination at the desired position.
Recent advances in continuous flow chemistry have revolutionized the synthesis of 4-bromo-3-fluorotoluene, offering advantages in terms of safety, efficiency, and scalability. These methods represent a significant improvement over traditional batch processes, particularly for industrial-scale production.
Continuous flow photochemical bromination has emerged as a particularly promising approach. Using N-bromosuccinimide (NBS) as the bromine source in a glass plate reactor allows for precise control over reaction parameters including light intensity, wavelength, and temperature. Optimized conditions typically involve using LED arrays at 405 nm wavelength, a reaction temperature of around 20°C, and a residence time of approximately 10 minutes in acetonitrile as the solvent.
More advanced continuous flow systems utilize a NaBrO₃/HBr bromine generator coupled with microstructured photochemical reactors. This approach offers several advantages:
Table 3: Continuous Flow Bromination Parameters and Performance Metrics
Parameter | Photochemical LED System | NaBrO₃/HBr Bromine Generator | Traditional Batch Process |
---|---|---|---|
Residence time | 10-15 minutes | 15 seconds - 1 minute | 3-24 hours |
Temperature | 20°C | 20-30°C | 20-35°C |
Light source | LED array (405 nm) | LED array (405 nm) | Not applicable |
Solvent | Acetonitrile | Minimal or solvent-free | Glacial acetic acid |
PMI | Reduced | As low as 3.08 | 13.25+ |
Scale-up potential | Good | Excellent | Limited |
The continuous flow approach also offers significant advantages in terms of safety. The hazardous nature of brominating agents is mitigated by generating them in situ and using them immediately without storage, reducing risks associated with handling and transporting these materials. Additionally, the precise temperature control possible in flow reactors minimizes the risk of runaway reactions.
From an industrial perspective, continuous flow systems provide exceptional benefits for scale-up. A demonstrative example showed that monobromination could be achieved on a 1.17 kg scale in just 230 minutes with a PMI of 3.08, while dibromination was demonstrated on a 15 g scale in 20 minutes with a PMI of 3.64. This represents a dramatic improvement in efficiency compared to traditional batch processes.
The integration of in-line purification techniques further enhances the industrial viability of continuous flow approaches. By coupling the photochemical bromination reactor with in-line liquid-liquid extraction through membrane separators, it's possible to create an integrated multi-stage operation that minimizes manual handling between steps. However, it's worth noting that ternary solvent systems may require multiple membrane separation units for optimal product recovery.
The fluorine substituent in 4-bromo-3-fluorotoluene exerts a dual electronic influence on the aromatic ring. As an electron-withdrawing group (EWG) via inductive effects, fluorine increases the ring’s electrophilicity, facilitating nucleophilic attack. However, its resonance electron-donating capability is limited due to its meta position relative to the methyl group and para to bromine. This positional asymmetry creates localized electron deficiency at the ortho and para positions relative to fluorine, directing nucleophiles toward these sites [2] [5].
The inductive withdrawal of electrons by fluorine stabilizes the negatively charged Meisenheimer intermediate formed during the rate-limiting step of NAS. This stabilization is critical for lowering the activation energy of the reaction, as demonstrated in studies of analogous systems where nitro groups (stronger EWGs) further accelerate substitution [2]. Computational analyses reveal that fluorine’s electronegativity increases the positive charge at the carbon bearing bromine, enhancing its susceptibility to nucleophilic displacement [5] [6]. For instance, density functional theory (DFT) calculations on fluorinated toluenes show a 15–20% increase in partial positive charge at the bromine-bearing carbon compared to non-fluorinated analogs [5].
A Hammett analysis of substituent effects in NAS reactions highlights fluorine’s role. The σₚ⁻ constant for fluorine (−0.07) indicates moderate electron withdrawal, which correlates with a 2.5-fold increase in reaction rate compared to unsubstituted toluene derivatives [5]. This effect is summarized in Table 1:
Table 1: Substituent Effects on NAS Reaction Rates in Toluene Derivatives
Substituent | σₚ⁻ Constant | Relative Rate (k/k₀) |
---|---|---|
-H | 0.00 | 1.00 |
-F | −0.07 | 2.50 |
-NO₂ | +1.27 | 12.30 |
These data underscore fluorine’s capacity to modulate ring electronics without overwhelming steric hindrance, making it a versatile director in regioselective substitutions [2] [5].
Bromine in 4-bromo-3-fluorotoluene serves dual roles: as a leaving group and as an EWG that synergizes with fluorine to activate the ring. The para-bromine withdraws electrons inductively, amplifying the electron deficiency at the ortho and meta positions relative to the methyl group. This cooperative effect between bromine and fluorine creates a highly electrophilic environment, enabling nucleophilic attack even under milder conditions than typical for aryl bromides [3] [4].
The elimination-addition mechanism, observed in reactions of 4-bromotoluene with strong bases like sodium amide, involves deprotonation adjacent to bromine, forming a benzyne intermediate. However, the presence of fluorine alters this pathway. Fluorine’s electron withdrawal suppresses benzyne formation by stabilizing the transition state leading directly to substitution. Experimental studies show that 4-bromo-3-fluorotoluene undergoes NAS with ammonia at 150°C without detectable benzyne intermediates, achieving 85% yield of 3-fluoro-4-aminotoluene [3].
Cation-π interactions further enhance bromine’s leaving group ability. In palladium-catalyzed couplings, potassium ions coordinate to the aromatic π-system, polarizing the C–Br bond and reducing its dissociation energy by ~30 kcal/mol [4]. This phenomenon is critical in cross-coupling reactions, where 4-bromo-3-fluorotoluene exhibits a turnover frequency (TOF) of 450 h⁻¹, compared to 120 h⁻¹ for 4-bromotoluene [4].
DFT and ab initio calculations provide atomic-level insights into the transition states (TS) of NAS in 4-bromo-3-fluorotoluene. The reaction proceeds through a stepwise mechanism: (1) nucleophilic attack forming a Meisenheimer intermediate, and (2) bromide expulsion. The TS for the first step features partial C–Br bond elongation (1.98 Å vs. 1.90 Å in the ground state) and significant negative charge localization on the nucleophile (−0.75 e) [5] [6].
The fluorine substituent lowers the TS energy by 8.2 kcal/mol compared to non-fluorinated analogs, as shown in Figure 1:
Figure 1: Energy Profile of NAS in 4-Bromo-3-fluorotoluene
Solvent effects, modeled using a polarizable continuum, reveal that polar aprotic solvents (e.g., DMF) stabilize the TS by 4–6 kcal/mol through dipole interactions [6]. Internal nucleophilic substitution (I-SNAr) pathways, where the nucleophile is pre-coordinated to a metal catalyst, exhibit even lower barriers. For example, rhodium(III)-mediated substitutions proceed via a TS with a 21 kcal/mol barrier, compared to 28 kcal/mol for uncatalyzed reactions [6].
The chemical compound 4-Bromo-3-fluorotoluene represents a versatile and strategically important building block in pharmaceutical intermediate synthesis. This halogenated aromatic compound, characterized by its unique substitution pattern of bromine and fluorine atoms on a toluene backbone, serves as a crucial precursor in the development of active pharmaceutical ingredients across multiple therapeutic areas [1] [2].
The pharmaceutical industry increasingly relies on fluorinated organic compounds as intermediates due to their enhanced metabolic stability, improved pharmacokinetic properties, and superior bioavailability profiles [3]. The presence of both bromine and fluorine substituents in 4-Bromo-3-fluorotoluene provides synthetic chemists with multiple reactive sites for chemical transformation, enabling the construction of complex molecular architectures required for modern drug development [1].
The development of antimutagenic pharmaceutical compounds represents a rapidly expanding field in cancer research and drug discovery. Antimutagenic agents function by counteracting the effects of mutagenic substances, thereby preventing DNA damage that could lead to carcinogenesis. These compounds operate through various mechanisms including direct chemical interaction with mutagens, inhibition of mutagen activation pathways, and enhancement of cellular DNA repair mechanisms.
4-Bromo-3-fluorotoluene serves as a key intermediate in the synthesis of several classes of antimutagenic drug candidates. The compound's halogenated aromatic structure provides an ideal scaffold for the introduction of pharmacologically active functional groups through cross-coupling reactions [1]. Research has demonstrated that compounds incorporating fluorinated aromatic rings often exhibit enhanced antimutagenic activity compared to their non-fluorinated analogs.
The synthetic utility of 4-Bromo-3-fluorotoluene in antimutagenic drug development is exemplified by its role in constructing biaryl systems, which are prevalent structural motifs in many antimutagenic compounds. The compound undergoes efficient Suzuki-Miyaura coupling reactions with various boronic acids to generate substituted biphenyls that demonstrate significant antimutagenic properties against multiple classes of mutagens.
Studies have shown that the fluorine substituent in 4-Bromo-3-fluorotoluene-derived compounds contributes to their antimutagenic efficacy by modulating the electronic properties of the aromatic system. This electronic modification enhances the compounds' ability to interact with mutagenic metabolites and prevents their binding to DNA targets. The strategic positioning of the fluorine atom also influences the compounds' metabolic stability, prolonging their protective effects against mutagenic insult.
The incorporation of fluorine atoms into pharmaceutical compounds has become a cornerstone strategy for enhancing drug bioavailability and therapeutic efficacy [3]. Fluorination significantly impacts the physicochemical properties of drug molecules, including lipophilicity, membrane permeability, and metabolic stability. 4-Bromo-3-fluorotoluene serves as an essential starting material for the production of fluorinated pharmaceutical analogs with improved bioavailability profiles.
The enhanced bioavailability of fluorinated pharmaceuticals stems from several key factors. First, fluorine substitution increases the lipophilicity of compounds, facilitating their passage through biological membranes and improving cellular uptake. This property is particularly beneficial for drugs required to cross the blood-brain barrier for neurological applications [3]. Second, the strong carbon-fluorine bond provides exceptional metabolic stability, protecting the compound from enzymatic degradation and extending its half-life in biological systems.
4-Bromo-3-fluorotoluene-derived fluorinated compounds demonstrate superior pharmacokinetic properties compared to their non-fluorinated counterparts. The presence of fluorine modulates the compounds' interaction with drug-metabolizing enzymes, reducing susceptibility to oxidative metabolism. This metabolic protection results in improved oral bioavailability and reduced dosing frequency requirements for therapeutic applications.
The synthesis of fluorinated analogs from 4-Bromo-3-fluorotoluene involves strategic cross-coupling reactions that preserve the fluorine substituent while introducing additional pharmacophoric elements. These transformations enable the development of compound libraries with systematically varied bioavailability profiles, facilitating structure-activity relationship studies and optimization of therapeutic candidates [1].
Research data indicates that fluorinated pharmaceuticals account for approximately 20% of marketed drugs and 30% of blockbuster pharmaceuticals. The success rate of fluorinated compounds in clinical development demonstrates the significant advantages conferred by fluorine incorporation, particularly in terms of bioavailability enhancement and therapeutic index improvement [3].
Palladium-catalyzed cross-coupling reactions represent the most widely employed methodology for API synthesis in modern pharmaceutical manufacturing. The versatility and reliability of these transformations have made them indispensable tools for constructing complex molecular frameworks required for active pharmaceutical ingredients. 4-Bromo-3-fluorotoluene serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling efficient synthesis of diverse API structures.
The Suzuki-Miyaura coupling reaction stands as the most frequently utilized cross-coupling methodology in pharmaceutical synthesis due to its broad substrate scope, mild reaction conditions, and excellent functional group tolerance. 4-Bromo-3-fluorotoluene readily participates in Suzuki-Miyaura reactions with aryl boronic acids and esters, generating biaryl products in high yields. The reaction typically employs palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands, operating at temperatures between 80-100°C in the presence of bases like K₃PO₄ or Cs₂CO₃.
The Stille coupling reaction provides an alternative cross-coupling strategy for API synthesis using 4-Bromo-3-fluorotoluene. This reaction involves the coupling of the aryl bromide with organotin reagents under palladium catalysis, offering complementary reactivity patterns to Suzuki-Miyaura coupling. Stille reactions typically proceed at higher temperatures (100-120°C) but demonstrate exceptional tolerance to diverse functional groups and heterocyclic substrates.
Advanced palladium catalyst systems have been developed specifically for cross-coupling reactions involving fluorinated aryl bromides like 4-Bromo-3-fluorotoluene. These catalyst systems feature sterically hindered phosphine ligands or N-heterocyclic carbene ligands that enhance oxidative addition and reductive elimination steps. The electronic properties of the fluorine substituent facilitate oxidative addition of the C-Br bond to palladium, resulting in improved reaction rates and yields.
Recent developments in cross-coupling methodology have focused on reducing catalyst loadings and improving atom economy in API synthesis. Ultra-low catalyst loadings (down to parts-per-million levels) have been achieved for cross-coupling reactions with 4-Bromo-3-fluorotoluene, making these processes economically viable for large-scale pharmaceutical manufacturing. These advances have significant implications for the cost-effective production of fluorinated APIs derived from 4-Bromo-3-fluorotoluene intermediates.
The application of flow chemistry principles to palladium-catalyzed cross-coupling reactions has further enhanced the utility of 4-Bromo-3-fluorotoluene in API synthesis. Continuous flow processes offer improved heat and mass transfer, enabling more precise control over reaction conditions and reducing the formation of impurities. These technological advances support the efficient large-scale synthesis of APIs incorporating 4-Bromo-3-fluorotoluene-derived structural elements.
Cross-coupling reactions involving 4-Bromo-3-fluorotoluene have been successfully applied to the synthesis of numerous marketed pharmaceuticals and clinical candidates. The compound's participation in these reactions enables the construction of biaryl scaffolds found in anti-inflammatory drugs, kinase inhibitors, and receptor modulators. The reliability and scalability of these transformations have established 4-Bromo-3-fluorotoluene as a preferred building block for pharmaceutical intermediate synthesis across the industry.
Table 1: Synthesis Routes for 4-Bromo-3-fluorotoluene
Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Selectivity |
---|---|---|---|---|---|
Direct Bromination of 3-Fluorotoluene | 3-Fluorotoluene | Br₂, FeBr₃ or FeI | Room temperature to 80°C | 60-70 | Moderate regioselectivity |
Bromination of 4-Fluorotoluene in Glacial Acetic Acid | 4-Fluorotoluene | Br₂, I₂, Fe/glacial acetic acid | 80-120°C in glacial acetic acid | High yield (>80) | High selectivity for 3-bromo-4-fluoro position |
Diazotization-Bromination of 3-Fluoro-4-methylaniline | 3-Fluoro-4-methylaniline | tert-Butyl nitrite, acetonitrile | 80-90°C in acetonitrile | 60-70 | Good regioselectivity |
Two-Step Bromination-Reduction Process | 3-Fluorotoluene | Br₂, dichloroethane, Fe powder | 30-35°C bromination, then reduction | 92 (calculated by 3-fluorotoluene) | High selectivity via reduction |
Sequential Halogenation and Reduction | 3-Fluorotoluene | Halogenating agent, H₂, Pd/C | Variable temperature, autoclave conditions | Variable (70-85) | Dependent on reaction conditions |
Table 2: Physical and Chemical Properties of 4-Bromo-3-fluorotoluene
Property | Value |
---|---|
Molecular Formula | C₇H₆BrF |
Molecular Weight (g/mol) | 189.02 |
CAS Number | 452-74-4 |
Appearance | Colorless to light yellow liquid |
Boiling Point | 95°C at 50 mmHg / 191°C at 760 mmHg |
Density (g/cm³) | 1.494 at 25°C |
Flash Point (°C) | 34-35 |
Refractive Index | 1.529-1.531 |
Solubility | Soluble in organic solvents, slightly soluble in water |
Stability | Stable under normal conditions, avoid strong bases |
Table 3: Cross-Coupling Reactions with 4-Bromo-3-fluorotoluene
Coupling Type | Typical Catalyst | Base/Additive | Temperature (°C) | Typical Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₃PO₄, Cs₂CO₃ | 80-100 | 70-90 |
Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | LiCl, CsF | 100-120 | 60-85 |
Heck | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | 120-140 | 65-80 |
Negishi | Pd(PPh₃)₄, NiCl₂·DME | THF, DMF | 60-80 | 60-75 |
Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Et₃N, piperidine | 60-80 | 70-85 |
Flammable;Irritant